2-(7-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid is an organic compound belonging to the imidazo[1,2-a]pyridine family, which is characterized by a fused bicyclic structure containing nitrogen atoms. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry. It is particularly noted for its involvement in various therapeutic areas, including anti-cancer and anti-inflammatory research.
2-(7-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid is classified as a heterocyclic compound due to the presence of nitrogen in its ring structure. It falls under the category of carboxylic acids owing to the presence of a carboxyl functional group (-COOH).
The synthesis of 2-(7-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid typically involves the following methods:
Synthesis generally requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR) and infrared spectroscopy (FTIR) are typically employed to confirm the structure of the synthesized compound.
The molecular structure of 2-(7-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid consists of a methyl group attached to the imidazo ring at the 7-position and an acetic acid moiety at the 2-position of the pyridine ring.
The compound is known to undergo several types of chemical reactions:
Reactions involving this compound require specific reagents and conditions tailored to achieve desired transformations while minimizing side reactions.
The mechanism by which 2-(7-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid exerts its biological effects often involves interaction with specific biological targets such as enzymes or receptors.
Research indicates that compounds within this class may inhibit certain kinases or modulate receptor activity, contributing to their therapeutic effects. For instance, studies have shown that related derivatives exhibit significant activity against c-KIT kinase mutations, suggesting potential applications in targeted cancer therapies .
2-(7-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid has potential applications in:
The imidazo[1,2-a]pyridine scaffold represents a privileged heterocyclic system in medicinal chemistry, characterized by a bicyclic 5-6 fusion ring with nitrogen atoms at strategic positions. This framework exhibits exceptional structural versatility, enabling diverse non-covalent interactions with biological targets through its hydrogen bond acceptors/donors and aromatic π-system. The scaffold's drug prejudice status stems from its presence in multiple marketed therapeutics, including the anxiolytic Zolpidem (GABAA modulator), the cardiotonic Olprinone (PDE3 inhibitor), and the antiulcer agent Zolimidine [1] [3].
Pharmacologically, imidazo[1,2-a]pyridine derivatives demonstrate multifaceted bioactivity spanning anticancer, antimicrobial, antiviral, antidiabetic, and antimycobacterial applications. This broad therapeutic profile arises from the scaffold's capacity for extensive structural modulation—electron-donating/withdrawing groups can be introduced at positions C-3, C-6, and C-7, while the N-1 position allows for alkylation or acyl modifications. The physicochemical profile (e.g., balanced logP, aqueous solubility, metabolic stability) of these derivatives renders them suitable for drug development, particularly when substituted with ionizable groups like carboxylic acids [1] [7].
Table 1: Marketed Drugs Featuring Imidazo[1,2-a]pyridine Scaffold
Drug Name | Therapeutic Category | Biological Target | Key Structural Features |
---|---|---|---|
Zolpidem | Anxiolytic/Sedative | GABAA Receptor | 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-acetamide |
Olprinone | Cardiotonic | PDE3 Inhibitor | 1,2-Dihydro-5-imidazo[1,2-a]pyridin-5-yl-6-methyl-2-oxopyridine-3-carbonitrile |
Soraprazan | Antiulcer (Discontinued) | Gastric H+/K+ ATPase | 7-(2,3-Dimethylbenzyl)-2,3-dimethylimidazo[1,2-a]pyridine |
The exploration of 2-acetic acid substituted imidazo[1,2-a]pyridines marks a strategic evolution in heterocyclic medicinal chemistry. Early derivatives like 2-(imidazo[1,2-a]pyridin-2-yl)acetic acid served as metabolically stable carboxylate bioisosteres, replacing labile enol or catechol functionalities in lead compounds. The acetic acid moiety enables critical molecular interactions—ionic bonding with basic residues, coordination with metal ions in enzymatic sites, and hydrogen bonding with proteins—while maintaining conformational flexibility [3] [8].
Synthetic accessibility drove interest in these analogues. Classical routes involve:
The physicochemical impact of the 2-acetic acid group is profound:
Table 2: Key 2-Acetic Acid Substituted Imidazo[1,2-a]pyridine Analogues
Compound Name | CAS Number | Molecular Formula | Structural Features | Research Applications |
---|---|---|---|---|
2-(Imidazo[1,2-a]pyridin-2-yl)acetic acid | 6294-13-3 | C9H8N2O2 | Unsubstituted core | Broad SAR studies |
2-(7-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid | 59128-09-5 | C10H10N2O2 | 7-Methyl group | Antimycobacterial leads |
(7-Methyl-imidazo[1,2-a]pyridin-2-yl)acetic acid Hydrochloride | 1226112-09-9 | C10H11ClN2O2 | HCl salt form | Pharmaceutical formulation |
2-(7-Methylimidazo[1,2-a]pyrimidin-2-yl)acetic acid | 61830-75-9 | C9H9N3O2 | Pyrimidine variant | Bioisostere exploration |
The strategic incorporation of a methyl group at the C-7 position of imidazo[1,2-a]pyridine-2-acetic acid derivatives stems from rigorous structure-activity relationship (SAR) studies against Mycobacterium tuberculosis. The steric optimization afforded by the 7-methyl group enhances target engagement by:
Biophysically, the methyl group induces electron density redistribution across the fused ring system, evidenced by computational models showing a 0.2–0.3 eV increase in HOMO energy at N-1/C-2. This enhances hydrogen bond donation capacity of the acetic acid moiety toward histidine residues in mycobacterial target enzymes. Critically, analogues bearing 7-methyl substitution exhibit enhanced penetration into mycobacterial macrophages, with logP values optimized to 1.8–2.2—ideal for traversing the waxy mycobacterial cell envelope [5].
The antitubercular potency of 7-methyl derivatives is exemplified in recent lead optimization campaigns:
Table 3: Synthetic Routes to 2-(7-Methylimidazo[1,2-a]pyridin-2-yl)acetic Acid
Method | Starting Materials | Reaction Conditions | Yield (%) | Advantages/Limitations |
---|---|---|---|---|
Classical Cyclocondensation | 2-Amino-4-methylpyridine + Bromoacetic acid derivatives | DMF, 80–100°C, 4–6h | 45–68% | Scalable but requires halogenated precursors |
Microwave-Assisted Synthesis | 2-Amino-4-methylpyridine + Ethyl bromoacetate | MW, 120°C, 20 min → NaOH hydrolysis | 82% | Rapid; avoids decarboxylation side products |
One-Pot Tandem Reaction | 2-Amino-4-methylpyridine + Glyoxylic acid | AcOH, Δ → catalytic hydrogenation | 75% | Atom-economical; no halogen waste |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1